

Overcoming poor target engagement of GSK3368715 in tumors

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Compound of Interest

Compound Name: GSK3368715

Cat. No.: B3028135

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Technical Support Center: GSK3368715

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **GSK3368715**. Our goal is to help you overcome challenges related to poor target engagement in tumors and effectively utilize this compound in your experiments.

Troubleshooting Guides

Issue: Low or Variable Target Engagement in Tumor Tissue

You've administered **GSK3368715** to your in vivo model, but analysis of tumor biopsies shows modest and inconsistent reduction of the target pharmacodynamic (PD) biomarker, asymmetric dimethylarginine (ADMA).

Potential Causes and Troubleshooting Steps:

- Inadequate Drug Delivery to the Tumor:
 - Verify Drug Formulation and Administration: Ensure the vehicle is appropriate for **GSK3368715** and that the compound is fully solubilized. Confirm the accuracy of dosing and the administration route.

- Assess Plasma Pharmacokinetics (PK): Measure the concentration of **GSK3368715** in plasma over time to confirm systemic exposure. A 2023 phase 1 study in patients with advanced solid tumors showed that the maximum plasma concentration of **GSK3368715** was reached within one hour of dosing.[1][2]
- Measure Intra-tumoral Drug Concentration: Directly quantify the amount of **GSK3368715** in tumor tissue using techniques like liquid chromatography-mass spectrometry (LC-MS). Poor drug penetration into the tumor is a common reason for a lack of efficacy.[3]
- Tumor Microenvironment (TME) Barriers:
 - High Interstitial Fluid Pressure (IFP): Dense extracellular matrix (ECM) and leaky vasculature can increase IFP, hindering drug penetration. Consider co-administration of agents that normalize tumor vasculature or degrade the ECM.
 - Dense Extracellular Matrix (ECM): The ECM can act as a physical barrier. Strategies to overcome this include the use of enzymes that degrade ECM components.
 - Poor Vascularization: Tumors with necrotic cores or poorly formed blood vessels will have impaired drug delivery. Evaluate tumor vascularity using immunohistochemistry (IHC) with markers like CD31.
- Cellular Mechanisms of Reduced Compound Activity:
 - Drug Efflux Pumps: Overexpression of efflux pumps like P-glycoprotein (P-gp) can actively transport **GSK3368715** out of tumor cells. Assess the expression of common drug transporters in your tumor models.
 - Target Accessibility: While **GSK3368715** is cell-permeable, sub-cellular compartmentalization of its targets (Type I PRMTs) could potentially limit access in some contexts.

Experimental Protocols

Assessing Target Engagement: ADMA-R225-hnRNP-A1 Quantification

A key pharmacodynamic biomarker for **GSK3368715** is the reduction of asymmetric dimethylation on Arginine 225 of heterogeneous nuclear ribonucleoprotein A1 (hnRNP-A1).[\[4\]](#)
[\[5\]](#)

a) Immunohistochemistry (IHC) for ADMA-R225-hnRNP-A1 in FFPE Tumor Tissue:

- Objective: To visualize and semi-quantify the reduction of ADMA-R225-hnRNP-A1 in tumor sections.
- Key Reagents:
 - Primary Antibody: Anti-ADMA-R225-hnRNP-A1 (A specific and sensitive antibody clone, 26H3, has been identified for this purpose).[\[4\]](#)
 - Total hnRNP-A1 antibody (for normalization).
 - Standard IHC detection system (e.g., HRP-conjugated secondary antibody and DAB substrate).
- Procedure Outline:
 - Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tumor sections.
 - Perform antigen retrieval (method to be optimized for the specific antibody).
 - Block endogenous peroxidase activity and non-specific binding sites.
 - Incubate with the primary antibody (anti-ADMA-R225-hnRNP-A1 or total hnRNP-A1).
 - Incubate with a secondary antibody.
 - Develop with a suitable substrate (e.g., DAB).
 - Counterstain with hematoxylin.
 - Dehydrate, clear, and mount.

- Data Analysis: Use image analysis software to quantify the staining intensity. Normalize the ADMA-R225-hnRNP-A1 signal to the total hnRNP-A1 signal.
- b) Liquid Chromatography-Mass Spectrometry (LC-MS) for ADMA-R225-hnRNP-A1 in Fresh Frozen Tumor Tissue or PBMCs:
- Objective: To accurately quantify the levels of ADMA-R225-hnRNP-A1.
 - Procedure Outline:
 - Homogenize fresh-frozen tumor tissue or lyse peripheral blood mononuclear cells (PBMCs).
 - Extract total protein.
 - Perform proteolytic digestion (e.g., with trypsin) to generate peptides.
 - Enrich for the hnRNP-A1 peptide containing Arginine 225.
 - Analyze the peptide mixture using a triple quadrupole LC-MS/MS system.
 - Monitor the specific mass transitions for the methylated and unmethylated forms of the target peptide.
 - Data Analysis: Calculate the ratio of the ADMA-R225-containing peptide to a control peptide from hnRNP-A1 (to normalize for total protein levels).

Assessing Tumor Drug Penetration

- Multilayered Cell Culture (MCC) Assay: This in vitro method uses a disk of cultured tumor cells (approximately 150 μm thick) to assess drug penetration based on its effect on cells at different depths.[\[6\]](#)[\[7\]](#)
- In Vivo Imaging: Techniques like matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) can be used to visualize the spatial distribution of **GSK3368715** within tumor tissue sections.

Quantitative Data Summary

Table 1: In Vitro Activity of GSK3368715

Target	IC50 (nM)	Cell Line	gIC50 (nM)
PRMT1	3.1[8]	Toledo (DLBCL)	59[8]
PRMT3	48[8]		
PRMT4	1148[8]		
PRMT6	5.7[8]		
PRMT8	1.7[8]		

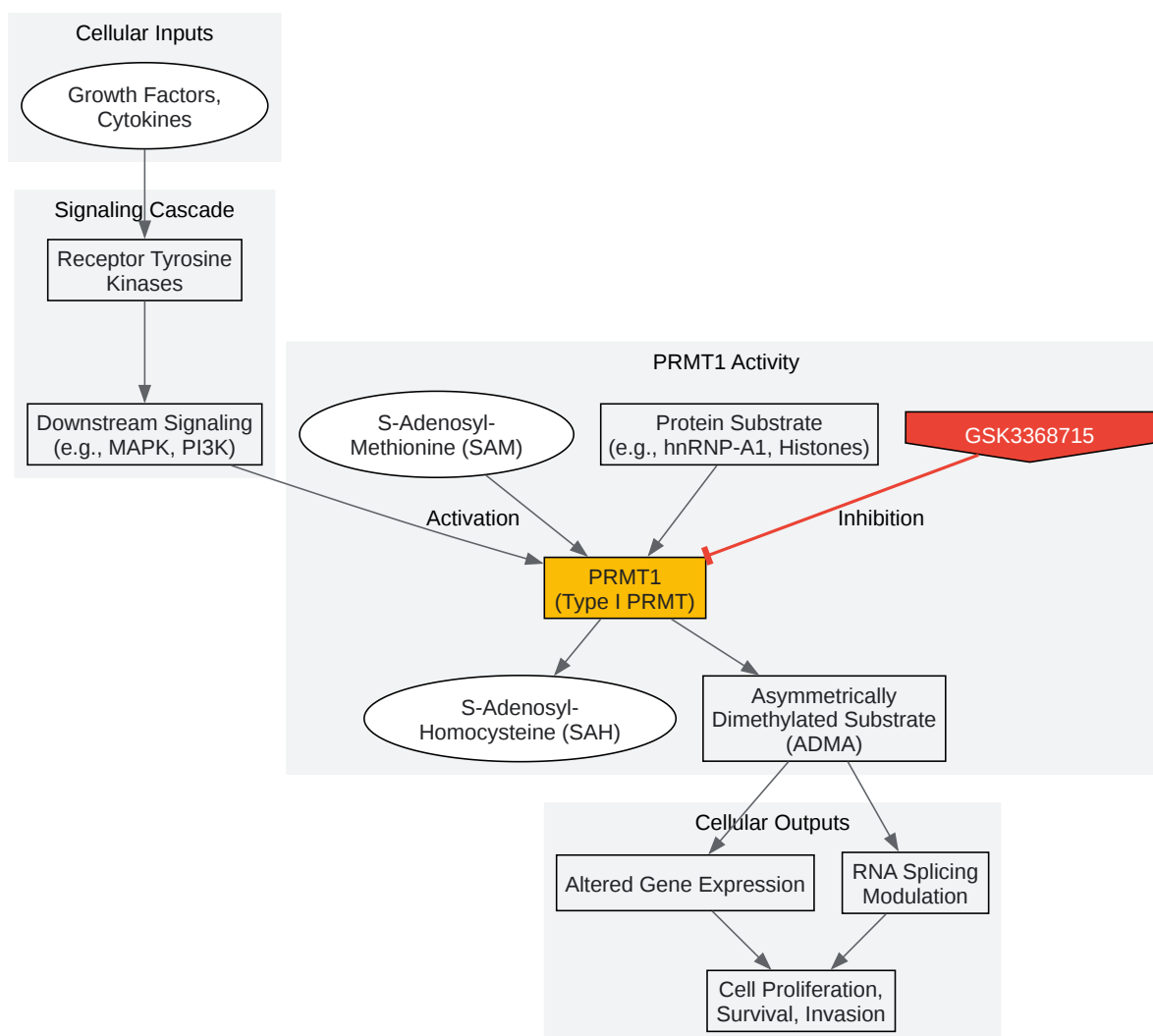
IC50: Half-maximal inhibitory concentration. gIC50: Half-maximal growth inhibition.

Table 2: In Vivo Efficacy of GSK3368715 in Xenograft Models

Tumor Model	Dose (mg/kg)	Tumor Growth Inhibition	Notes
Toledo (DLBCL)	>75[8]	Tumor Regression	Dose-dependent inhibition observed.[8]
BxPC3 (Pancreatic)	150[8]	78%[8]	Significant effects at all tested doses.[8]
300[8]	97%[8]		
ACHN (Renal)	150[8]	98%[8]	
MDA-MB-468 (Breast)	150[8]	85%[8]	
Pancreatic PDX	300[8]	>90% in a subset of animals	

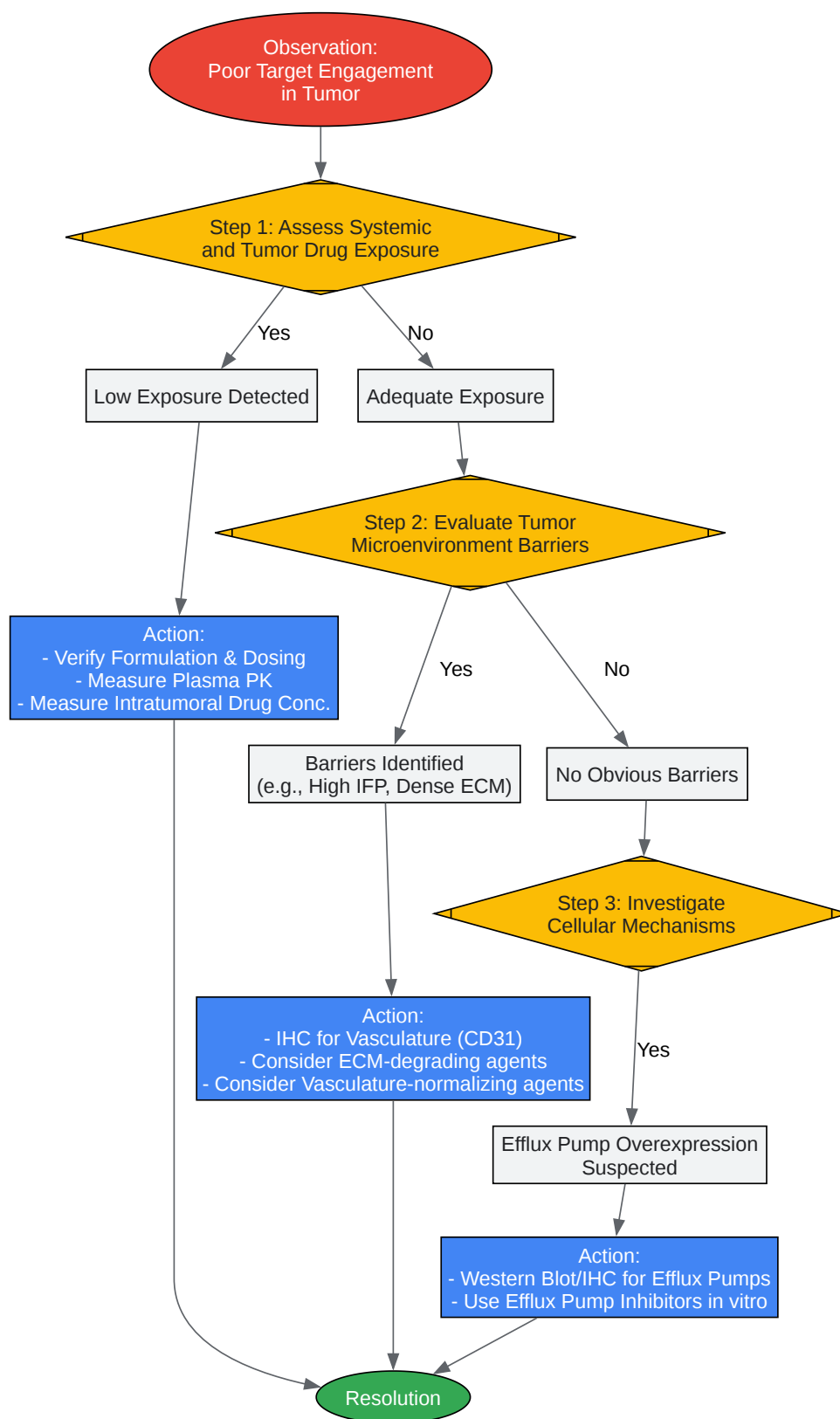
DLBCL: Diffuse Large B-Cell Lymphoma. PDX: Patient-Derived Xenograft.

Visualizations



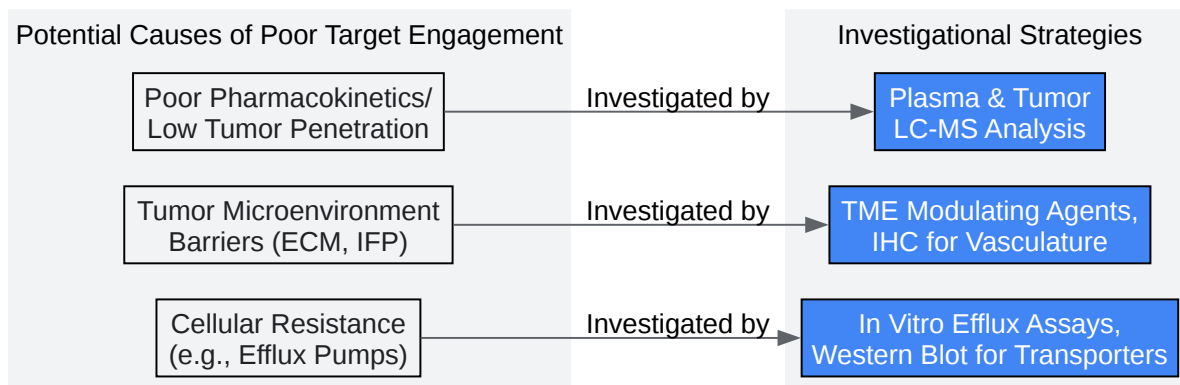
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Caption: PRMT1 signaling pathway and the inhibitory action of **GSK3368715**.



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Caption: Workflow for troubleshooting poor target engagement of **GSK3368715**.



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Caption: Relationship between causes of poor engagement and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **GSK3368715**?

A1: **GSK3368715** is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of type I protein arginine methyltransferases (PRMTs), including PRMT1, 3, 4, 6, and 8.[8][9] By inhibiting these enzymes, it prevents the asymmetric dimethylation of arginine residues on various protein substrates, which are involved in processes like gene regulation, RNA splicing, and cell signaling that are often dysregulated in cancer.[10]

Q2: Why was the Phase 1 clinical trial for **GSK3368715** (NCT03666988) terminated?

A2: The trial was terminated early due to a combination of factors: a higher-than-expected incidence of thromboembolic events (TEEs), a lack of observed clinical efficacy, and modest and variable target engagement in tumor biopsies at the 100 mg dose.[2]

Q3: What is the evidence for the anti-tumor activity of **GSK3368715** in preclinical models?

A3: In preclinical studies, **GSK3368715** has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines.[8][9] In vivo, it has been shown to cause complete

tumor growth inhibition or even regression in various xenograft models, including diffuse large B-cell lymphoma, pancreatic cancer, renal carcinoma, and breast cancer.[8]

Q4: What is MTAP status, and how might it relate to **GSK3368715** sensitivity?

A4: MTAP (methylthioadenosine phosphorylase) is a gene that is often deleted in some cancers.[11] Deletion of MTAP leads to the accumulation of a metabolite that endogenously inhibits PRMT5, the main type II PRMT. It has been suggested that this pre-existing inhibition of PRMT5 could render cancer cells more sensitive to the inhibition of type I PRMTs by **GSK3368715**, providing a potential patient selection biomarker.[11][12]

Q5: What are the key pharmacodynamic biomarkers to measure **GSK3368715** activity?

A5: The primary pharmacodynamic biomarker is the reduction of asymmetric dimethylarginine (ADMA) on protein substrates. Specifically, the reduction of ADMA on Arginine 225 of hnRNP-A1 (ADMA-R225-hnRNP-A1) has been identified as a robust biomarker that can be measured in both blood (PBMCs) and tumor tissue by LC-MS and IHC.[4][5]

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